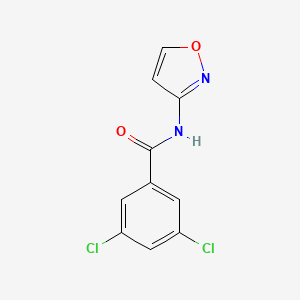

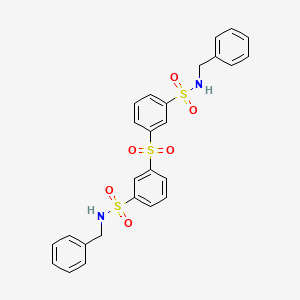

![molecular formula C13H12ClN3O3 B4577833 1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4577833.png)

1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

The compound belongs to the family of pyrazole derivatives, which are known for their diverse chemical properties and potential applications in various fields. The synthesis and study of such compounds have been of significant interest due to their potential in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1H-pyrazole-3-carboxylic acid derivatives, typically involves reactions of acid chlorides with various binucleophiles leading to the formation of corresponding carboxamides and carboxylates in good yields. These reactions often employ catalytic amounts of pyridine in solvents like benzene for several hours (Yıldırım, Kandemirli, & Akçamur, 2005).

Molecular Structure Analysis

The molecular structures of newly synthesized pyrazole derivatives have been determined using spectroscopic methods such as 13C NMR, 1H NMR, IR, and elemental analysis. For specific compounds, crystal structure analysis reveals details about ring conformations and intermolecular hydrogen bonds (Wang, Shi, Tu, & Yao, 2004).

Chemical Reactions and Properties

Pyrazole derivatives undergo various functionalization reactions leading to the synthesis of compounds with diverse chemical functionalities. These reactions include the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides and their derivatives through the reactions of acid chlorides with aminophenols (Yıldırım & Kandemirli, 2006).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structure, can significantly vary depending on the substituents attached to the core pyrazole ring. X-ray diffraction studies provide insights into the crystalline structures and conformational dynamics of these compounds.

Chemical Properties Analysis

The chemical properties of pyrazole derivatives include their reactivity towards nucleophiles, electrophiles, and their potential as ligands in coordination chemistry. Studies on the electrochemiluminescence of pyrazolecarboxylic metal-organic frameworks highlight the electronic and photophysical properties of these compounds (Feng, Ma, Zhang, Li, & Zhao, 2016).

Aplicaciones Científicas De Investigación

Synthesis and Characterization :

- Yıldırım, Kandemirli, and Akçamur (2005) explored the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, showcasing the versatile reactions and yield efficiency of such compounds. They emphasized the use of spectroscopic data and elemental analyses for structural determination, which is crucial in the development of new compounds in the field of chemistry (Yıldırım, Kandemirli, & Akçamur, 2005).

Electrochemiluminescence Applications :

- Feng et al. (2016) reported the synthesis of transition metal complexes with pyrazolecarboxylic acid derivatives, demonstrating their high electrochemiluminescence (ECL) in DMF solution. This highlights the potential application of such compounds in the development of ECL-based technologies (Feng et al., 2016).

Antibacterial Activities :

- Asiri and Khan (2010) synthesized Schiff bases containing pyrazole derivatives and evaluated their antibacterial activities. Their research provides insights into the potential use of these compounds in developing new antibacterial agents (Asiri & Khan, 2010).

Photoluminescent Properties :

- Liu, Zhu, Chu, Li et al. (2015) synthesized coordination compounds using pyrazole-3-carboxylic acid, investigating their crystal structures and photoluminescent properties. This study suggests possible applications in materials science, particularly in the field of luminescent materials (Liu, Zhu, Chu, Li et al., 2015).

Synthesis of Novel Compounds :

- Jacobsen, Reinsch, and Stock (2018) conducted systematic investigations on Ce/Zr-MOFs using a pyrazole derivative, showcasing the transition between different framework topologies. Their research contributes to the field of metal-organic frameworks and their diverse applications (Jacobsen, Reinsch, & Stock, 2018).

Copper-Mediated Chemical Reactions :

- Lee, Tehrani, and Li (2017) discovered the use of 2-aminophenyl-1H-pyrazole as a removable directing group for copper-mediated sp2 C-H chlorination. This indicates its application in facilitating specific chemical reactions (Lee, Tehrani, & Li, 2017).

Corrosion Inhibition :

- Herrag, Chetouani, Elkadiri, Hammouti, and Aouniti (2007) evaluated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, suggesting their potential application in industrial corrosion protection (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Propiedades

IUPAC Name |

1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c14-10-4-2-1-3-9(10)7-15-12(18)8-17-6-5-11(16-17)13(19)20/h1-6H,7-8H2,(H,15,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVLWQRFZLTQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C=CC(=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

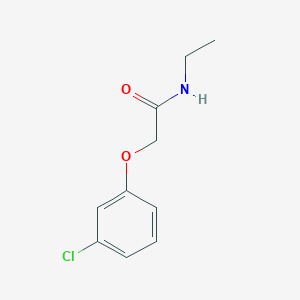

![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4577757.png)

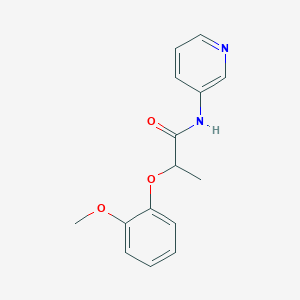

![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4577788.png)

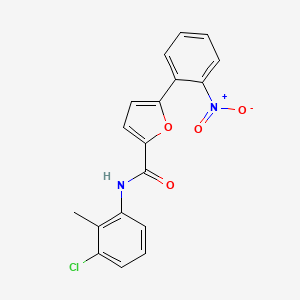

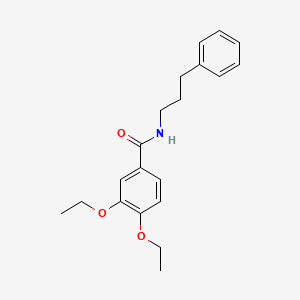

![N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4577789.png)

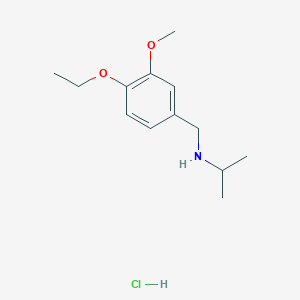

![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)

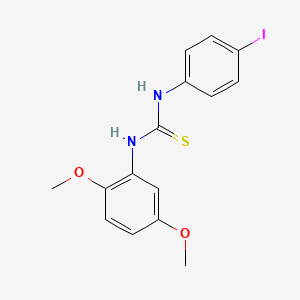

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577830.png)

![N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4577841.png)